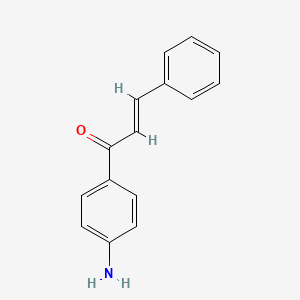
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Vue d'ensemble
Description
“(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . It is also commonly known as chalcone.
Molecular Structure Analysis
The molecular structure of “(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The detailed structural analysis is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” include a melting point of 108 °C, a predicted boiling point of 424.5±45.0 °C, and a predicted density of 1.162±0.06 g/cm3 . The compound has a predicted pKa value of 1.72±0.10 .Applications De Recherche Scientifique
Chemical and Antibacterial Activities
A study by Deghady et al. (2021) utilized density functional theory and molecular docking investigations to explore the chemical reactivity and antibacterial potential of a compound structurally related to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one. The compound exhibited significant antibacterial activity against Staphylococcus aureus, attributed to its carbonyl group forming multiple bonds with the bacteria's key proteins, indicating a promising application in developing antibacterial agents Deghady, Hussein, Alhamzani, & Mera, 2021.
Antioxidant Properties
Sulpizio et al. (2016) synthesized and characterized three 2'-aminochalcone derivatives to assess their in vitro antioxidant activities. The study found that aminochalcones, closely related to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, exhibit significant antioxidant properties, suggesting their potential in therapeutic applications for diseases associated with oxidative stress Sulpizio, Roller, Giester, & Rompel, 2016.
Corrosion Inhibition
Baskar et al. (2012) explored the corrosion inhibition properties of biphenyl chalcone derivatives, including (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, on mild steel in an acidic medium. The study revealed that these compounds effectively inhibit corrosion, primarily through adsorption on the steel surface, highlighting their potential as environmentally friendly corrosion inhibitors in industrial applications Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012.
Molecular Docking for Antiviral Research
Almeida-Neto et al. (2020) conducted molecular docking assays to evaluate the interactions of chalcone derivatives with SARS-CoV-2 targets. The study suggests that compounds like (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one could potentially inhibit the virus's interaction with host cells, indicating their relevance in antiviral drug development Almeida-Neto, Matos, Marinho, Marinho, Bezerra de Menezes, Sampaio, Bandeira, Fernandes, Teixeira, Marinho, de Lima-Neto, & dos Santos, 2020.
Nonlinear Optical Properties
Balachandran et al. (2018) investigated the nonlinear optical properties of a compound similar to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, revealing significant second- and third-order nonlinearities. These findings suggest potential applications in the development of optical materials and devices Balachandran, Anitha, Narayana, Karunanidhi, & Revathi, 2018.
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H,16H2/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKSFLTVXIEEAX-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417747 | |
| Record name | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |
CAS RN |
2403-30-7 | |
| Record name | NSC371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)
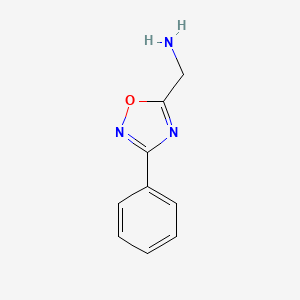
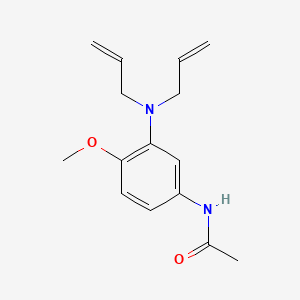
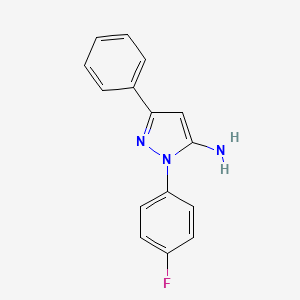
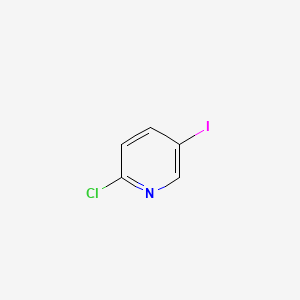
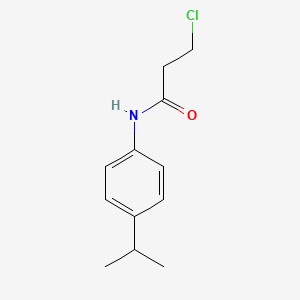
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

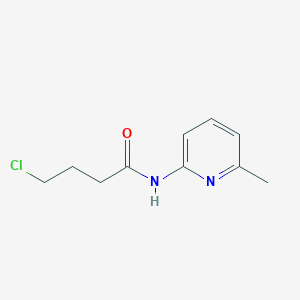


![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)